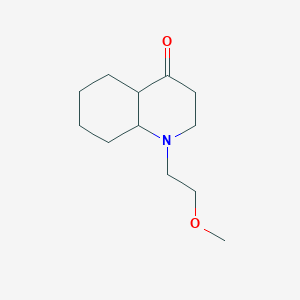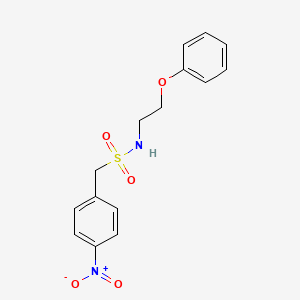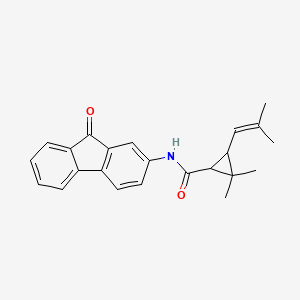![molecular formula C17H15BrN4O4 B11070982 2-[(4E)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11070982.png)
2-[(4E)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a pyrazole ring, and a pyrimidinone moiety
Preparation Methods
The synthesis of 2-{4-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. The synthetic route often starts with the bromination of a hydroxy-methoxy phenyl compound, followed by condensation reactions to form the pyrazole and pyrimidinone rings. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{4-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other brominated phenyl derivatives and pyrazole-pyrimidinone hybrids. What sets 2-{4-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
- 2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]propanedinitrile
- β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine
Properties
Molecular Formula |
C17H15BrN4O4 |
|---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
2-[(4E)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H15BrN4O4/c1-8-4-14(23)20-17(19-8)22-16(25)11(9(2)21-22)5-10-6-12(18)15(24)13(7-10)26-3/h4-7,24H,1-3H3,(H,19,20,23)/b11-5+ |
InChI Key |
GLBGMNDNSUIZIK-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C(=N2)C |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide](/img/structure/B11070901.png)
![3'-[2-(methylsulfanyl)ethyl]-5'-phenyl-1-(prop-2-yn-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11070917.png)

![3,3a(2)-(2,6-Pyridinediyl)bis[4-(2-propenyl)-1H-1,2,4-triazole-5(4H)-thione]](/img/structure/B11070933.png)
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B11070941.png)
![2-Amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11070945.png)

![1-(4-Ethoxyphenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11070955.png)


![3-(3-bromophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11070962.png)
![Methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}-3,4,5-trimethoxybenzoate](/img/structure/B11070967.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole](/img/structure/B11070969.png)
![2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11070992.png)
